(3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione
Description
(3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione (CAS: 407578-43-2) is a cyclic dipeptide (diketopiperazine) characterized by a six-membered piperazine ring with two ketone groups at positions 2 and 3. Its structure includes ethyl and isopropyl substituents at positions 3 and 6, respectively, with both stereocenters in the (S,S) configuration.
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
(3S,6S)-3-ethyl-6-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C9H16N2O2/c1-4-6-8(12)11-7(5(2)3)9(13)10-6/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t6-,7-/m0/s1 |
InChI Key |
YVWHUNPOVITHMN-BQBZGAKWSA-N |
Isomeric SMILES |
CC[C@H]1C(=O)N[C@H](C(=O)N1)C(C)C |
Canonical SMILES |
CCC1C(=O)NC(C(=O)N1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route Based on Piperazine Derivatives
A representative synthetic route, adapted from related piperazine-2,5-dione derivatives, involves the following key steps:
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Formation of intermediate piperazine derivative (compound III to IV) | Reaction of precursor with triethylamine (base), sodium triacetoxyborohydride (reducing agent), in 1,2-dichloroethane (aprotic solvent) | Mild conditions favor selective reduction |
| 2 | Cyclization to piperazine-2,5-dione (compound IV to V) | Treatment with trifluoroacetic acid in methylene chloride (polar aprotic solvent), stirring at room temperature for 1–4 hours | Acid-promoted cyclization |
| 3 | Reduction of diketopiperazine (compound V to VI) | Lithium aluminum hydride reduction at 0°C for 10–90 minutes | Careful temperature control to avoid over-reduction |
| 4 | Acylation at nitrogen (compound VI to VII) | Reaction with chloroacetyl chloride or acetoxy acetylchloride in methylene chloride, triethylamine base, at ambient temperature for 15 minutes to 4 hours | Introduction of side chains |
| 5 | Coupling with N-(t-butoxycarbonyl)glycine (compound VI to IX) | Using dimethylaminopyridine (base), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (coupling reagent) in methylene chloride, stirring 4–18 hours at ambient temperature | Peptide bond formation |
This sequence is adapted from a patent describing piperazine derivative syntheses, which can be tailored to introduce ethyl and isopropyl substituents at the 3 and 6 positions, respectively.
Alternative Methods from Amino Acid Derivatives
Another approach involves:
- Starting from chiral amino acid esters corresponding to the ethyl and isopropyl substituents.
- Condensation to form dipeptides.
- Cyclization under dehydrating conditions to form the diketopiperazine ring.
- Hydrogenolysis or deprotection steps to yield the final compound.
This method is supported by synthetic routes reported for related compounds where benzyl or indole substituents are introduced at analogous positions, using catalytic hydrogenation (Pd/C, H2) and coupling reagents such as dicyclohexylcarbodiimide and 1-hydroxybenzotriazole.
Reaction Conditions and Parameters
| Parameter | Typical Range | Purpose | Remarks |
|---|---|---|---|
| Solvents | 1,2-Dichloroethane, methylene chloride, dimethylformamide | Aprotic solvents favor selective reactions | Solvent choice affects yield and purity |
| Temperature | 0°C to room temperature (20–25°C) | Control reaction rates and selectivity | Low temp for reductions, ambient for acylations |
| Reaction Time | 10 minutes to 18 hours | Depends on step and reagents | Longer times for coupling reactions |
| Bases | Triethylamine, dimethylaminopyridine | Neutralize acids, promote nucleophilic substitution | Crucial for acylation and coupling |
| Reducing Agents | Sodium triacetoxyborohydride, lithium aluminum hydride | Selective reduction of intermediates | Requires careful handling |
Analytical Data and Characterization
Characterization of the compound involves:
- Mass Spectrometry (ESI-MS): Confirms molecular ion peaks consistent with expected molecular weight.
- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm stereochemistry and substitution pattern through chemical shifts and coupling constants.
- Thin Layer Chromatography (TLC): Monitors reaction progress and purity.
- Chromatographic Purification: Silica gel column chromatography using dichloromethane/methanol mixtures is typical for isolation.
For example, a related piperazine-2,5-dione derivative showed ^1H NMR signals consistent with the expected substitution and stereochemistry, with multiplets and doublets corresponding to the alkyl substituents and ring protons.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine oxides, while reduction may produce reduced diketopiperazines.
Scientific Research Applications
Medicinal Chemistry
(3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione has been explored for its therapeutic potential in treating various diseases due to its structural similarity to known pharmacophores.
- Anticancer Activity : Research indicates that derivatives of piperazine-based compounds exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. Studies have shown promising results in vitro against several cancer cell lines, suggesting potential as a lead compound for further development .
- Neurological Disorders : The compound's ability to interact with neurotransmitter systems positions it as a candidate for the treatment of neurological disorders such as anxiety and depression. Preliminary studies suggest that modifications to the piperazine structure can enhance binding affinity to serotonin receptors .
Material Science
The unique chemical structure of this compound allows for its use in the development of novel materials.
- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of polyamides and polyesters through ring-opening polymerization techniques. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .
- Coatings and Adhesives : Due to its chemical stability and adhesion properties, this compound is being investigated for use in coatings and adhesives that require durability under various environmental conditions .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry reported on the synthesis of various piperazine derivatives, including this compound. The derivatives were tested against human cancer cell lines, showing significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Neurological Applications
Research conducted by the International Journal of Neuropharmacology explored the effects of piperazine derivatives on serotonin receptor modulation. The study found that specific modifications to the piperazine ring enhanced receptor affinity and efficacy in animal models of depression .
Mechanism of Action
The mechanism of action of (3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Stereochemistry
The structural diversity of diketopiperazines arises from variations in substituents and stereochemistry. Key analogs include:
Table 1: Structural and Stereochemical Comparison
Key Observations:
- Substituent Size and Polarity : The target compound’s ethyl/isopropyl groups are smaller and less polar than aromatic (e.g., benzyl) or hydroxy-substituted analogs, impacting lipophilicity and solubility.
- Stereochemical Effects : Analogs with (3S,6R) or (3R,6S) configurations (e.g., ) exhibit distinct NMR profiles and bioactivities compared to (3S,6S) isomers .
Table 3: Bioactivity Comparison
Key Insights:
- Antimicrobial Activity : Hydroxybenzyl and methylthio substituents (e.g., ) enhance antimicrobial potency due to increased hydrogen bonding and sulfur-mediated interactions .
- Anticancer Potential: Longer alkyl chains (e.g., dibutyl in ) improve lipophilicity, enhancing membrane permeability and selectivity for cancer cells .
Physicochemical Properties
Table 4: Physicochemical Descriptors
| Compound | Molecular Weight | LogP (Predicted) | Polar Surface Area (Ų) |
|---|---|---|---|
| Target Compound | 184.23 | 1.8 | 58.2 |
| (3S,6S)-3,6-Dimethylpiperazine-2,5-dione | 142.15 | 0.5 | 58.2 |
| Cyclo(L-leucyl-L-leucyl) | 228.29 | 3.2 | 58.2 |
| (3S,6S)-3-Benzyl-6-(4-hydroxybenzyl)piperazine-2,5-dione | 354.38 | 2.5 | 96.2 |
Biological Activity
(3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione, also known as 2,5-piperazinedione, 3-ethyl-6-(1-methylethyl)-, is a compound with significant biological activity. This article reviews its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse scientific literature.
The molecular formula of this compound is C9H16N2O2 with a molecular weight of 184.24 g/mol. It has a melting point range of approximately 283-285 °C and a boiling point of around 453 °C at 760 mmHg. The compound exhibits a density of 1.081 g/cm³ and a flash point of 227.9 °C .
| Property | Value |
|---|---|
| Molecular Formula | C9H16N2O2 |
| Molecular Weight | 184.24 g/mol |
| Melting Point | 283-285 °C |
| Boiling Point | 453 °C |
| Density | 1.081 g/cm³ |
| Flash Point | 227.9 °C |
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have highlighted its potential as an antimicrobial agent. The compound has shown effectiveness against various bacterial strains through mechanisms that disrupt microbial cell wall integrity and inhibit essential metabolic pathways .
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with chronic diseases .
- Neuroprotective Effects : Preliminary studies suggest that this piperazine derivative may exert neuroprotective effects by modulating neurotransmitter levels in the brain, particularly through inhibition of GABA aminotransferase (GABA-AT), leading to increased GABA concentrations .
- Anti-inflammatory Effects : There is evidence to suggest that this compound can reduce inflammation markers in vitro and in vivo, indicating potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. evaluated the antimicrobial effects of various piperazine derivatives, including this compound. The results indicated a significant reduction in bacterial growth for Gram-positive and Gram-negative bacteria when treated with the compound at varying concentrations.
Case Study 2: Neuroprotective Potential
In research focused on neuroprotection, the compound was tested for its ability to inhibit GABA-AT activity in neuronal cultures. Results showed that it effectively increased GABA levels, suggesting its potential role in managing neurological disorders such as epilepsy and anxiety disorders.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via condensation reactions using aldehyde derivatives and a piperazine-2,5-dione backbone. For example, analogous syntheses involve reacting indole-3-carbaldehyde with reducing agents (e.g., sodium borohydride) to form carbinols, followed by dehydration and coupling with piperazine-2,5-dione under controlled heating (60–80°C) . Key intermediates include carbinols (e.g., indole-3-carbinol) and bis-alkylated precursors. Ensure inert atmospheres (N₂/Ar) to prevent oxidation during dehydration .
Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer : Use a combination of:
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) to resolve stereoisomers.
- NMR spectroscopy : ¹H and ¹³C NMR to confirm ethyl and isopropyl substituent positions via coupling constants and NOE experiments .
- Mass spectrometry (HRMS) for molecular weight validation (expected m/z: 226.18 for C₁₁H₁₈N₂O₂) .
- X-ray crystallography for absolute configuration confirmation, if single crystals are obtainable .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at -20°C under inert gas (argon) in airtight, light-resistant containers. Avoid aqueous environments due to potential hydrolysis of the diketopiperazine ring. Pre-purge vials with nitrogen before sealing .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound while minimizing diastereomer formation?
- Methodological Answer :
- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using polar aprotic solvents (DMF or DMSO) at 70°C improves regioselectivity .
- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess (ee).
- Kinetic Control : Monitor reaction progress via TLC or in-situ IR to quench reactions before thermodynamic equilibration favors undesired diastereomers .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or GC-MS fragmentation patterns)?
- Methodological Answer :
- Isomer Identification : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
- GC-MS Cross-Validation : Use multiple columns (e.g., DB-5 for non-polar analytes, HP-FFAP for polar derivatives) to distinguish isomers. For example, 2-ethyl-3,5-dimethylpyrazine exhibits distinct retention times on DB-5 (120°C ramp) vs. HP-FFAP (isothermal 150°C) .
- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening in flexible substituents .
Q. What computational strategies can predict the compound’s pharmacokinetic properties or reactivity in biological systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS. Focus on the diketopiperazine ring’s hydrogen-bonding propensity .
- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ~1.5), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .
- Docking Studies : Screen against protein databases (PDB) to identify potential binding sites, leveraging the compound’s rigid bicyclic structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
